METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
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Overview
Description
METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various substituents such as a bromoanilino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-bromoanilino)carbonyl]amino}oxy-2-methylpropanoate
- 4-Bromo-2-methyl-6-nitroaniline
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
Uniqueness
METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H17BrN4O6S |
---|---|
Molecular Weight |
545.4g/mol |
IUPAC Name |
methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H17BrN4O6S/c1-33-22(30)19-18(14-4-2-3-5-16(14)27(31)32)15(10-24)21(26-20(19)29)34-11-17(28)25-13-8-6-12(23)7-9-13/h2-9,18-19H,11H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
IAMAPAHSVXTVBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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